molecular formula C18H13N3O2 B2566065 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde CAS No. 676441-02-4

1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde

Cat. No. B2566065
CAS RN: 676441-02-4
M. Wt: 303.321
InChI Key: YGNMOWBSOZVOJT-UHFFFAOYSA-N
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Description

The compound “1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde” is a structurally diverse substituted aniline bearing the 1,2,4-oxadiazole motif . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .

Scientific Research Applications

Nanocatalyzed Synthesis Applications

Indole-3-carbaldehyde, a core component of the chemical , has been utilized in nanocatalyzed synthesis. Specifically, a study demonstrated the synthesis of knoevenagel condensed products of indole-3-carbaldehydes using ZnO nanoparticles, highlighting its effectiveness and environmental advantages (Madan, 2020).

Antimicrobial Agent Synthesis

The chemical structure has been explored in the synthesis of antimicrobial agents. A research study focused on synthesizing new 1,2,3-triazolyl pyrazole derivatives with potent antimicrobial activities, showcasing the chemical's potential in developing new treatments (Bhat et al., 2016).

Anticancer Agent Development

In the realm of anticancer research, indole-3-carbaldehyde derivatives have been synthesized for potential use as anticancer agents. One study developed novel indole-derived benzimidazoles and benzothiazoles showing efficacy against various cancer cell lines (Anwar et al., 2023).

Antioxidant Activity

Research into antioxidant properties of related compounds has been conducted. A study synthesized N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, revealing significant antioxidant activity, indicating potential medical applications (Gopi & Dhanaraju, 2020).

Antibacterial and Anticancer Applications

The synthesis of novel compounds from indole-3-carbaldehydes has been explored for both antibacterial and anticancer applications. Studies have shown the efficacy of these compounds against various bacteria and cancer cell lines, highlighting the versatility of the chemical structure (Ganta et al., 2016).

Chemosynthetic Applications

Indole-3-carbaldehydes have been used in chemosynthetic applications, such as the synthesis of Schiff bases with antimicrobial properties. This underscores the potential of the chemical in creating a variety of biologically active compounds (Hamed et al., 2020).

Mechanism of Action

Target of Action

The primary target of the compound 1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1H-indole-3-carbaldehyde is the acetylcholine receptor . Acetylcholine receptors are integral membrane proteins that respond to the neurotransmitter acetylcholine, leading to an influx of sodium ions into the cell and subsequent depolarization .

Mode of Action

The compound this compound interacts with its target, the acetylcholine receptor, leading to changes in the receptor’s activity .

Biochemical Pathways

The action of this compound on the acetylcholine receptor affects the cholinergic pathway . This pathway is involved in numerous physiological processes, including muscle contraction, heart rate, and memory. By altering the activity of the acetylcholine receptor, the compound can potentially influence these processes .

Pharmacokinetics

The compound’s bioavailability, or the extent to which it reaches its site of action, is likely influenced by these properties .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its interaction with the acetylcholine receptor. By modulating the receptor’s activity, the compound can affect the transmission of nerve impulses, potentially leading to changes in muscle contraction, heart rate, and other physiological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its ability to interact with its target

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as medicine, agriculture, and material science .

properties

IUPAC Name

1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O2/c22-12-14-10-21(16-9-5-4-8-15(14)16)11-17-19-18(20-23-17)13-6-2-1-3-7-13/h1-10,12H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNMOWBSOZVOJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CN3C=C(C4=CC=CC=C43)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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